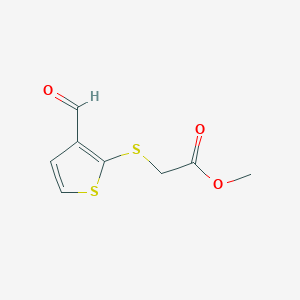
Methyl 2-(3-formyl-2-thienylthio)acetate
Vue d'ensemble
Description
Methyl 2-(3-formyl-2-thienylthio)acetate is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-formyl-2-thienylthio)acetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the production of inflammatory cytokines and by inducing apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that Methyl 2-(3-formyl-2-thienylthio)acetate can inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-(3-formyl-2-thienylthio)acetate in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability.
Orientations Futures
There are several future directions for research involving Methyl 2-(3-formyl-2-thienylthio)acetate. One area of research involves the optimization of synthesis methods to produce higher yields of the desired compound. Another area of research involves the development of more efficient drug delivery systems to increase the bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
Methyl 2-(3-formyl-2-thienylthio)acetate has been studied extensively for its potential therapeutic applications. One area of research involves its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Another area of research involves its use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
methyl 2-(3-formylthiophen-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S2/c1-11-7(10)5-13-8-6(4-9)2-3-12-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBDPBCQLDGYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-formyl-2-thienylthio)acetate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B494449.png)
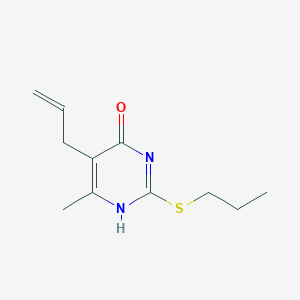
![N-(3,5-dimethylphenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B494453.png)
![N-cyclopentyl-N-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B494454.png)
![7-methoxy-N-(4-methoxyphenyl)-3-(4-phenylphenyl)-3,3a,4,5-tetrahydrobenzo[g]indazole-2-carboxamide](/img/structure/B494456.png)
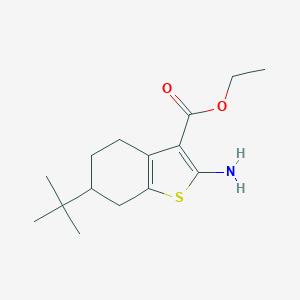
![2-{4-nitrophenyl}-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B494461.png)
![(4Z)-4-[[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B494465.png)

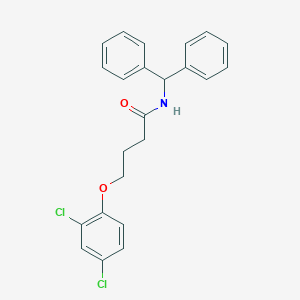
![6-tert-butyl-2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B494469.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B494471.png)
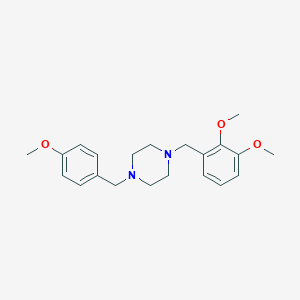
![2-[(Trifluoroacetyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B494473.png)